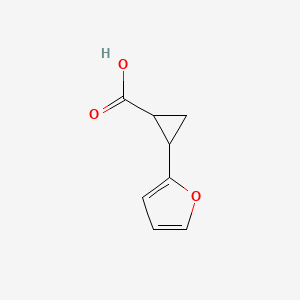![molecular formula C6H4IN3 B3026625 5-Iodo-1H-pyrazolo[3,4-c]pyridine CAS No. 1033772-25-6](/img/structure/B3026625.png)
5-Iodo-1H-pyrazolo[3,4-c]pyridine
概述
描述
5-Iodo-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of an iodine atom at the 5-position of the pyrazole ring makes this compound particularly interesting for various chemical and biological applications.
作用机制
Target of Action
Pyrazolopyrimidine, a similar scaffold, is known to act as a bioisostere of adenine and retains the main interactions of atp at the kinase domain .
Mode of Action
It’s structurally similar to pyrazolopyrimidines, which are known to interact with atp-binding sites in the kinase domain . This interaction can potentially inhibit the activity of kinases, which play crucial roles in cellular signaling pathways.
Biochemical Pathways
Given its structural similarity to pyrazolopyrimidines, it may influence pathways involving kinases . Kinases are involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Pharmacokinetics
Theoretical admet studies of pyrazolopyrazine derivatives, which share structural similarities, predict suitable pharmacokinetic phases .
Result of Action
Compounds with similar structures, such as pyrazolotriazines, have shown cytotoxic activity against colon, breast, and lung carcinoma cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Iodo-1H-pyrazolo[3,4-c]pyridine. Furthermore, pyrazole compounds, which are structurally related, can have harmful effects on the environment and humans, necessitating their conversion into safe and useful products .
生化分析
Biochemical Properties
5-Iodo-1H-pyrazolo[3,4-c]pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with a variety of enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The interaction between this compound and these enzymes often involves binding to the active site, leading to inhibition or modulation of enzyme activity. Additionally, this compound can interact with proteins involved in DNA repair and replication, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are essential for cell proliferation, differentiation, and survival. Furthermore, this compound can impact gene expression by altering the activity of transcription factors and epigenetic regulators. This modulation of gene expression can lead to changes in cellular metabolism, including alterations in glucose uptake and lipid metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, this compound can inhibit kinase activity by competing with ATP for binding to the active site, thereby preventing phosphorylation of downstream targets. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and chromatin-modifying enzymes, resulting in altered cellular responses .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. In vitro studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression. These long-term effects highlight the potential of this compound for therapeutic applications, as well as the need for careful monitoring in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as inhibition of tumor growth and reduction of inflammation. At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects underscore the importance of dose optimization in preclinical studies to maximize therapeutic efficacy while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation and clearance. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and altering the levels of key metabolites. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a key role in its cellular uptake and efflux. Additionally, this compound can bind to plasma proteins, such as albumin, affecting its distribution and bioavailability. The localization and accumulation of this compound in specific tissues are influenced by these transport and binding interactions .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications. For example, phosphorylation or acetylation of this compound can direct it to the nucleus, where it can interact with transcription factors and chromatin-modifying enzymes. The subcellular localization of this compound is essential for its ability to modulate cellular processes and exert its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1H-pyrazolo[3,4-c]pyridine typically involves the iodination of a precursor compound. One common method is the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) as the iodinating agent . The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature. The resulting intermediate is then subjected to further functionalization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Iodo-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as palladium catalysts in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary depending on the desired outcome.
Cyclization Reactions: The compound can be used as a building block in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
N-iodosuccinimide (NIS): Used for iodination reactions.
Palladium Catalysts: Used in cross-coupling reactions.
Organic Solvents: Such as acetonitrile, used as reaction media.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions can yield various substituted pyrazolopyridines with different functional groups at the 5-position.
科学研究应用
5-Iodo-1H-pyrazolo[3,4-c]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, particularly as inhibitors of specific enzymes or receptors.
Industry: Used in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
5-Bromo-1H-pyrazolo[3,4-b]pyridine: A precursor used in the synthesis of 5-Iodo-1H-pyrazolo[3,4-c]pyridine.
1H-Pyrazolo[3,4-b]pyridine: A related compound with similar structural features but lacking the iodine atom.
Uniqueness
The presence of the iodine atom at the 5-position of this compound imparts unique chemical reactivity and potential biological activity compared to its non-iodinated counterparts. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
5-iodo-1H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXOKWFPIHACCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CN=C1I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732881 | |
| Record name | 5-Iodo-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033772-25-6 | |
| Record name | 5-Iodo-1H-pyrazolo[3,4-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1033772-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate](/img/structure/B3026542.png)
![1'-(Tert-butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-carboxylic acid](/img/structure/B3026544.png)
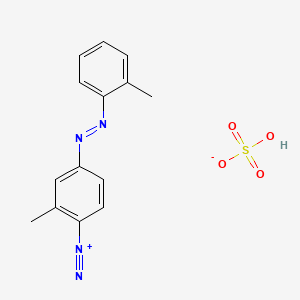
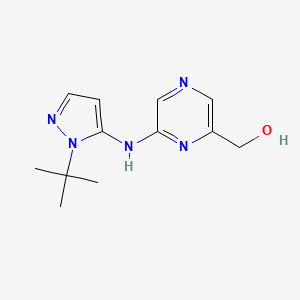


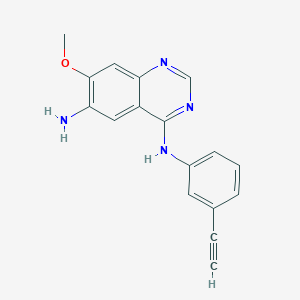
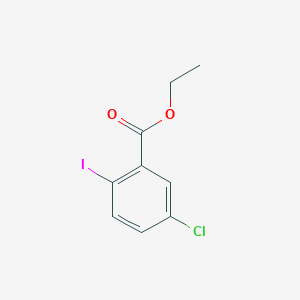
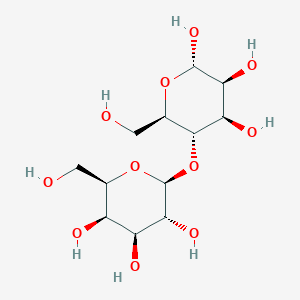
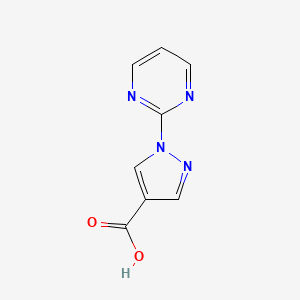
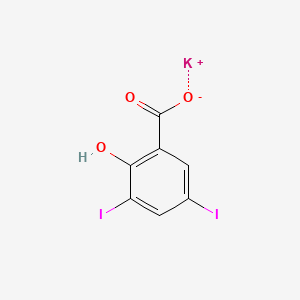
![2-fluoro-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B3026562.png)

